2-Iodo-4-methoxypyridine
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Overview
Description
2-Iodo-4-methoxypyridine is an organic compound with the molecular formula C6H6INO It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are substituted by iodine and methoxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodo-4-methoxypyridine can be synthesized through various methods. One common approach involves the iodination of 4-methoxypyridine. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions . Another method involves the use of iodotrimethylsilane as the iodinating agent .
Industrial Production Methods: Industrial production of this compound often employs large-scale iodination reactions with optimized conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-4-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or ketones.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Oxidation: Reagents like dimethyldioxirane (DMDO) can be used for the oxidation of the methoxy group.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used in the reaction.
Oxidation Products: Aldehydes or ketones derived from the methoxy group.
Scientific Research Applications
2-Iodo-4-methoxypyridine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of biologically active compounds and pharmaceuticals.
Medicine: Research into its potential therapeutic applications, including as intermediates in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-4-methoxypyridine involves its reactivity due to the presence of the iodine and methoxy groups. The iodine atom makes the compound a good candidate for substitution reactions, while the methoxy group can participate in oxidation reactions. These functional groups allow the compound to interact with various molecular targets and pathways, facilitating its use in synthetic chemistry .
Comparison with Similar Compounds
2-Iodopyridine: Similar in structure but lacks the methoxy group, making it less versatile in certain reactions.
4-Iodo-2-methoxypyridine: An isomer with different substitution positions, affecting its reactivity and applications.
Uniqueness: 2-Iodo-4-methoxypyridine is unique due to the combination of iodine and methoxy groups, which provide a balance of reactivity and stability. This makes it particularly useful in a wide range of synthetic applications compared to its analogs .
Properties
Molecular Formula |
C6H6INO |
---|---|
Molecular Weight |
235.02 g/mol |
IUPAC Name |
2-iodo-4-methoxypyridine |
InChI |
InChI=1S/C6H6INO/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3 |
InChI Key |
AAOGVCILTNNSPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)I |
Origin of Product |
United States |
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